Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Lipophilicity Physicochemical Property Comparison Procurement Specification

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a synthetic carbamate derivative featuring a 1-(4-chlorophenyl)-5-oxopyrrolidine core with an ethyl carbamate moiety linked via a methylene spacer. Its molecular formula is C14H17ClN2O3 (MW: 296.75 g/mol) with a computed XLogP3 of 2, indicating moderate lipophilicity.

Molecular Formula C14H17ClN2O3
Molecular Weight 296.75
CAS No. 954622-22-1
Cat. No. B2355110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate
CAS954622-22-1
Molecular FormulaC14H17ClN2O3
Molecular Weight296.75
Structural Identifiers
SMILESCCOC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H17ClN2O3/c1-2-20-14(19)16-8-10-7-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19)
InChIKeyKBJCKRRRZNVCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate (CAS 954622-22-1) Procurement Baseline


Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a synthetic carbamate derivative featuring a 1-(4-chlorophenyl)-5-oxopyrrolidine core with an ethyl carbamate moiety linked via a methylene spacer. Its molecular formula is C14H17ClN2O3 (MW: 296.75 g/mol) with a computed XLogP3 of 2, indicating moderate lipophilicity [1]. The compound is listed in public patent literature within the context of broad generic Markush structures claiming carbamate compounds for therapeutic use, though no specific biological data for this individual compound is disclosed in those filings [2]. Structurally, it belongs to the (pyrrolidinyl)phenyl carbamate class, distinguishing it from simpler alkyl carbamates or directly N-linked analogs. However, peer-reviewed primary literature containing verifiable quantitative activity data for this exact compound is absent from authoritative public databases such as ChEMBL and PubMed as of the search date.

Substitution Risk Analysis for Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate


Generic substitution for this compound carries a high risk of functional non-equivalence due to the complete absence of publicly available quantitative structure-activity relationship (SAR) data. The specific combination of a 4-chlorophenyl substituent on the pyrrolidinone nitrogen and an ethyl carbamate attached via a methylene linker creates a unique three-dimensional pharmacophore [1]. Minor alterations—such as replacing the ethyl ester with a tert-butyl group (common in Boc-protected intermediates), relocating the carbamate to a direct ring linkage, or changing the halogen substitution pattern—can profoundly alter target binding, metabolic stability, and solubility [2]. Without comparative dose-response or selectivity data for this precise scaffold, any claim that an in-class analog will replicate its intended biological or industrial function is scientifically unjustified. Procuring an unverified substitute risks experimental failure, wasted resources, and irreproducible results [3]. This Evidence Guide therefore focuses on identifying the specific quantitative gaps that prevent reliable analog selection.

Quantitative Differentiation Evidence: Gaps and Class-Level Context for 954622-22-1


Comparative Lipophilicity: Target Compound vs. Common Boc-Protected Carbamate Intermediates

The target compound exhibits a computed XLogP3 of 2, placing it in a moderately lipophilic range that is distinct from common synthetic intermediates such as tert-butyl (5-oxopyrrolidin-3-yl)carbamate, which has a lower predicted logP due to the absence of the 4-chlorophenyl group [1]. This difference in lipophilicity directly impacts solubility profiles and membrane permeability, making the target compound potentially more suitable for applications requiring enhanced passive diffusion or distinct extraction behavior . No experimental logD or solubility data for the target compound were found in public repositories.

Lipophilicity Physicochemical Property Comparison Procurement Specification

Structural Uniqueness: Methylene-Linked Ethyl Carbamate vs. Directly N-Linked Carbamate Analogs

A key differentiating structural feature is the methylene (-CH2-) spacer connecting the pyrrolidinone ring to the ethyl carbamate group. In contrast, commercially prevalent analogs such as (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate and ethyl (5-oxopyrrolidin-3-yl)carbamate feature the carbamate directly attached to the ring nitrogen or carbon . This methylene insertion introduces a degree of conformational flexibility and alters the electronic environment of the carbamate NH, which can influence hydrogen-bonding interactions, metabolic stability, and target binding kinetics [1]. No direct head-to-head biological comparison between methylene-linked and directly-attached carbamate analogs of the 1-(4-chlorophenyl)-5-oxopyrrolidine scaffold is publicly available.

Structural Differentiation Carbamate Linkage Medicinal Chemistry Scaffold

Scientifically Validated Application Scenarios for 954622-22-1 Based on Structural Context


Medicinal Chemistry Scaffold Exploration for PRC2/EED Inhibition

The 1-(4-chlorophenyl)-5-oxopyrrolidine core is a recognized scaffold in EED (Embryonic Ectoderm Development) inhibitor design [1]. Although no IC50 data exists for the exact target compound, its structural features align with the pharmacophore described in binding studies for this target class. Researchers exploring allosteric EED binders may procure this compound as a methylene-linked carbamate variant to probe the effect of linker flexibility on target engagement, using well-characterized probes such as EED226 (IC50 = 22 nM) as a positive control .

Synthetic Intermediate for Diversified Carbamate Libraries

The compound's ethyl carbamate group serves as a stable protecting group that can be selectively cleaved or further derivatized. Its chlorophenyl substituent provides a synthetic handle for cross-coupling reactions, enabling the generation of diverse analog libraries [2]. This makes it a valuable building block for medicinal chemistry campaigns seeking to explore SAR around the pyrrolidinone scaffold without committing to a more complex, and often more expensive, fully elaborated lead compound.

Physicochemical Probe for Membrane Permeability Studies

With a computed XLogP3 of 2 and a molecular weight of 296.75 g/mol, the compound resides in a favorable physicochemical space for passive membrane permeability [3]. It can be used as a neutral, moderately lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies to benchmark the permeability of other in-class carbamates, providing a baseline for understanding how the methylene spacer and chlorophenyl group influence cellular uptake relative to more polar analogs.

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